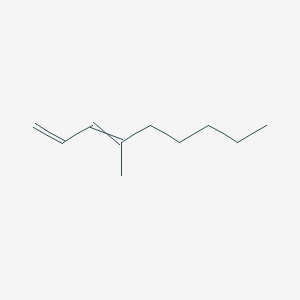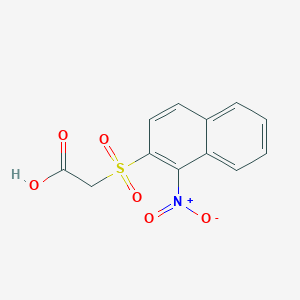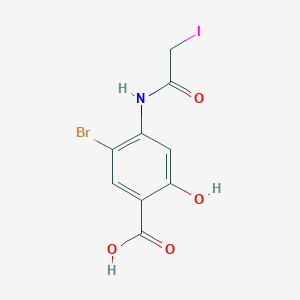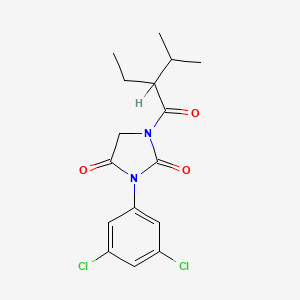![molecular formula C12H9N3S B14365966 Methyl naphtho[2,3-e][1,2,4]triazin-3-yl sulfide CAS No. 90914-04-8](/img/structure/B14365966.png)
Methyl naphtho[2,3-e][1,2,4]triazin-3-yl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl naphtho[2,3-e][1,2,4]triazin-3-yl sulfide is a heterocyclic compound that contains a naphthalene ring fused with a triazine ring and a sulfide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl naphtho[2,3-e][1,2,4]triazin-3-yl sulfide typically involves the reaction of naphtho[2,3-e][1,2,4]triazine derivatives with methylating agents and sulfur sources. One common method involves the deoxygenation of naphtho[1,2-e][1,2,4]triazin-2(3H)-one 1-oxide using boiling 50% aqueous ethanol . The reaction conditions are carefully controlled to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl naphtho[2,3-e][1,2,4]triazin-3-yl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfide group to thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted triazine derivatives.
Applications De Recherche Scientifique
Methyl naphtho[2,3-e][1,2,4]triazin-3-yl sulfide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antifungal and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of methyl naphtho[2,3-e][1,2,4]triazin-3-yl sulfide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphtho[1,2-e][1,2,4]triazin-2(3H)-one 1-oxide: A closely related compound with similar structural features.
Triazine derivatives: Compounds containing the triazine ring, which share some chemical properties and reactivity.
Uniqueness
Methyl naphtho[2,3-e][1,2,4]triazin-3-yl sulfide is unique due to the presence of the sulfide group and the specific fusion of the naphthalene and triazine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
90914-04-8 |
|---|---|
Formule moléculaire |
C12H9N3S |
Poids moléculaire |
227.29 g/mol |
Nom IUPAC |
3-methylsulfanylbenzo[g][1,2,4]benzotriazine |
InChI |
InChI=1S/C12H9N3S/c1-16-12-13-10-6-8-4-2-3-5-9(8)7-11(10)14-15-12/h2-7H,1H3 |
Clé InChI |
QYILQBPRWMSMFV-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC2=CC3=CC=CC=C3C=C2N=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-{2-[(Dimethylamino)methyl]phenyl}prop-2-en-1-yl)phenol](/img/structure/B14365885.png)
![[5-(Dimethylamino)-2-(trichloromethylsulfanyl)phenyl] acetate](/img/structure/B14365891.png)




![[(1-Methylcyclobutyl)oxy]benzene](/img/structure/B14365929.png)


![Prop-2-en-1-yl 4-oxo-4-[(tributylstannyl)oxy]but-2-enoate](/img/structure/B14365958.png)

![N-(3-Chlorophenyl)-3-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14365974.png)
![5,5'-(Ethane-1,2-diyl)bis{3-[2-(4-chlorophenyl)hydrazinylidene]-3H-indole}](/img/structure/B14365990.png)

